molecular formula C6H12N2O2 B7820834 Tetramethyloxamide

Tetramethyloxamide

Cat. No.: B7820834
M. Wt: 144.17 g/mol
InChI Key: GJTUWWUXLICYQX-UHFFFAOYSA-N
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Description

Tetramethyloxamide is an organic compound with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.1717 g/mol It is a derivative of oxamide, where all four hydrogen atoms of the amide groups are replaced by methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethyloxamide can be synthesized through the reaction of dimethylamine with oxalyl chloride. The reaction typically proceeds as follows:

    Oxalyl chloride: reacts with in the presence of a base such as .

  • The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride.
  • The product, this compound, is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tetramethyloxamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxamides.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield amines.

    Substitution: this compound can undergo nucleophilic substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Halogenating agents such as bromine or chlorine are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

Tetramethyloxamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of tetramethyloxamide involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Tetramethyloxamide can be compared with other similar compounds such as:

    Dimethyloxamide: Similar structure but with fewer methyl groups.

    Tetramethylurea: Similar in terms of methyl substitution but differs in the core structure.

    N,N-Dimethylformamide: Shares the dimethyl substitution but has a different functional group.

Uniqueness: this compound is unique due to its complete methyl substitution on the oxamide core, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

N,N,N',N'-tetramethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-7(2)5(9)6(10)8(3)4/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTUWWUXLICYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167006
Record name Tetramethyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1608-14-6
Record name N1,N1,N2,N2-Tetramethylethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1608-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethyloxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethyloxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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